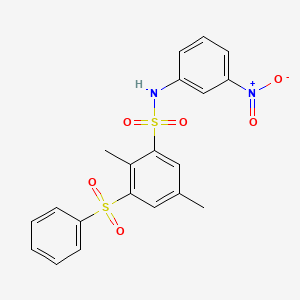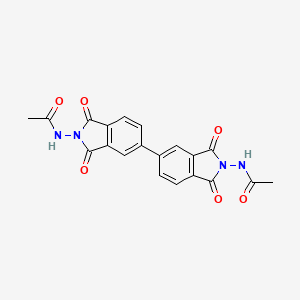
2,5-dimethyl-N-(3-nitrophenyl)-3-(phenylsulfonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-N-(3-nitrophenyl)-3-(phenylsulfonyl)benzenesulfonamide, also known as DNPSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DNPSB is a sulfonamide derivative that belongs to the class of arylsulfonamides. It has a molecular weight of 436.53 g/mol and a molecular formula of C20H18N2O5S2.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(3-nitrophenyl)-3-(phenylsulfonyl)benzenesulfonamide is complex and involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme and blocking its catalytic activity. This compound also inhibits the activity of metalloproteases by binding to the zinc ion in the active site of the enzyme. Additionally, this compound has been shown to inhibit the activity of various kinases, including protein kinase A and protein kinase C, by blocking their phosphorylation activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific enzyme or signaling pathway that is targeted. This compound has been shown to exhibit anti-inflammatory and anti-cancer properties by inhibiting the activity of metalloproteases and kinases involved in these processes. Additionally, this compound has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
2,5-dimethyl-N-(3-nitrophenyl)-3-(phenylsulfonyl)benzenesulfonamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of various enzymes and signaling pathways, making it a valuable tool for studying their biological functions. Additionally, this compound has good solubility in water and organic solvents, making it easy to use in various experimental setups. However, this compound also has some limitations, including its high cost and limited availability.
Future Directions
There are several future directions for research on 2,5-dimethyl-N-(3-nitrophenyl)-3-(phenylsulfonyl)benzenesulfonamide. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Another area of interest is the study of the structure-activity relationship of this compound and its derivatives to identify more potent and selective inhibitors of enzymes and signaling pathways. Additionally, the use of this compound in combination with other drugs or therapies for the treatment of diseases is also an area of interest for future research.
Synthesis Methods
The synthesis of 2,5-dimethyl-N-(3-nitrophenyl)-3-(phenylsulfonyl)benzenesulfonamide involves the reaction of 2,5-dimethylphenylsulfonyl chloride with 3-nitroaniline in the presence of a base. The resulting intermediate is then treated with benzenesulfonyl chloride to obtain the final product. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity.
Scientific Research Applications
2,5-dimethyl-N-(3-nitrophenyl)-3-(phenylsulfonyl)benzenesulfonamide has been widely used in scientific research due to its potential applications in various fields. One of the major applications of this compound is in the field of medicinal chemistry. This compound has been shown to exhibit potent inhibitory activity against a variety of enzymes, including carbonic anhydrase, metalloproteases, and kinases. This makes this compound a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
3-(benzenesulfonyl)-2,5-dimethyl-N-(3-nitrophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S2/c1-14-11-19(29(25,26)18-9-4-3-5-10-18)15(2)20(12-14)30(27,28)21-16-7-6-8-17(13-16)22(23)24/h3-13,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWKUKCVGVDZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(cyclohexylmethyl)-2-[(4-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6136506.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]amino}carbonothioyl)-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B6136511.png)
![ethyl 7-(1-methyl-1H-pyrazol-5-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6136519.png)
![5-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6136538.png)
![2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamide](/img/structure/B6136551.png)
![2-benzyl-5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6136559.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B6136561.png)


![2-[2-(2-chloro-4-fluorophenoxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6136572.png)
![N-(3-chloro-4-methylphenyl)-2-(4-hydroxy-2-{[(5-methyl-2-furyl)methylene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6136574.png)
![3-methyl-4-(3-propoxyphenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6136593.png)
![3-tert-butyl-1-methyl-5-(4-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6136596.png)
![1-(cyclopropylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B6136597.png)